Antitubercular agent-21

Antitubercular drug discovery SAR studies MIC determination

Antitubercular agent-21 (Compound 15) is the most potent member of the 4-substituted picolinohydrazonamide series, with an MIC of 0.4 µg/mL against M. tuberculosis H37Rv. Its morpholine-terminated thiosemicarbazide chain is essential for sub-µg/mL activity; analogs bearing aliphatic or aromatic amines lose 2- to 15-fold potency. This steep SAR cliff means that only the exact morpholine derivative ensures assay reproducibility. Ideal as a positive control in MDR/XDR-TB screening cascades, intracellular macrophage infection models, and mycobacterial selectivity profiling. Procure the authentic Compound 15 structure to maintain SAR continuity across iterative synthesis campaigns.

Molecular Formula C15H22N6OS
Molecular Weight 334.4 g/mol
Cat. No. B12404820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-21
Molecular FormulaC15H22N6OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N
InChIInChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23)
InChIKeyOOLGZGWLDJHHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-21 (Compound 15): A Picolinohydrazonamide with Sub-µg/mL Activity Against M. tuberculosis H37Rv for TB Drug Discovery Research


Antitubercular agent-21 (CAS 2412142-93-7, C15H22N6OS, MW 334.44 g/mol), also designated as Compound 15, is a synthetic small molecule belonging to the 4-substituted picolinohydrazonamide class of antitubercular agents [1]. First reported by Krause et al. in 2020, this compound exhibits an MIC of 0.4 µg/mL against Mycobacterium tuberculosis H37Rv in vitro and demonstrates selectivity for mycobacterial species over Gram-positive, Gram-negative, and fungal organisms [2]. The compound features a morpholine-terminated thiosemicarbazide chain appended to a pyrrolidine-substituted pyridine core, a structural motif associated with potent antimycobacterial activity at sub-microgram per milliliter concentrations [3].

Why Antitubercular Agent-21 Cannot Be Interchanged with Other Picolinohydrazonamide Derivatives: Structural Determinants of Potency


Within the picolinohydrazonamide chemotype, antimycobacterial potency is exquisitely sensitive to the identity of the terminal amine on the thiosemicarbazide chain. Krause et al. demonstrated that only derivatives bearing hydrophilic cyclic amines—specifically morpholine (Compound 15) and pyrrolidine (Compound 6 and 11)—achieved MIC values below 1 µg/mL (0.4–0.8 µg/mL) against M. tuberculosis H37Rv [1]. In contrast, structurally analogous compounds bearing aliphatic amines, aromatic amines, or unsubstituted thiosemicarbazide exhibited MIC values ranging from 0.8 to 6.2 µg/mL (2.5–25 µM) [2]. This steep SAR cliff means that generic substitution with a different 4-substituted picolinohydrazonamide—even one differing by a single terminal amine substituent—can result in a ≥2-fold to ≥15-fold loss in potency. Consequently, procurement specifications must match the exact morpholine-terminated structure to ensure the reported sub-µg/mL activity profile.

Quantitative Differentiation Evidence for Antitubercular Agent-21: MIC, Selectivity, and Comparative Performance Data


Antimycobacterial Potency of Antitubercular Agent-21 Versus Intra-Series Analogs: MIC Comparison Against M. tuberculosis H37Rv

Antitubercular agent-21 (Compound 15) achieves an MIC of 0.4 µg/mL against M. tuberculosis H37Rv, representing the most potent activity within the 4-substituted picolinohydrazonamide series evaluated by Krause et al. [1]. This potency is at least 2-fold greater than that of structurally related analogs bearing non-cyclic or less hydrophilic terminal amines, which exhibited MIC values ranging from 0.8 to 6.2 µg/mL in the same microdilution assay system [2].

Antitubercular drug discovery SAR studies MIC determination

Activity Profile of Antitubercular Agent-21 Against Reference Antitubercular Drugs: Cross-Study Potency Comparison

According to Krause et al., the antimycobacterial activity of Compound 15 (MIC 0.4–0.8 µg/mL) was reported as higher than that of reference drugs [1]. Cross-study comparison with independently established MIC ranges for first-line agents against M. tuberculosis H37Rv reveals the following: isoniazid (INH) MIC = 0.076–0.46 µM [0.010–0.063 µg/mL]; rifampicin (RIF) MIC = 0.015–0.24 µg/mL; bedaquiline (BDQ) MIC = 0.015–0.12 µg/mL; ethambutol (EMB) MIC = 0.5–2.0 µg/mL [2][3][4].

Drug susceptibility testing Reference drug comparison TB drug development

Selectivity Profile of Antitubercular Agent-21: Differential Activity Against Mycobacteria Versus Non-Mycobacterial Pathogens

Krause et al. evaluated the antimicrobial spectrum of Compound 15 against a panel of non-mycobacterial microorganisms and reported that the compound exhibited lower activity against Gram-positive bacteria, Gram-negative bacteria, and fungi relative to its activity against M. tuberculosis H37Rv [1]. This selective antimycobacterial profile contrasts with broad-spectrum antimicrobials and suggests a narrower therapeutic index against commensal or co-infecting organisms.

Selectivity index Antimicrobial spectrum Target specificity

Intracellular and Anti-Biofilm Activity of Antitubercular Agent-21: Comparative Performance in Disease-Relevant Models

In a 2022 follow-up study by Ziembicka et al., Compounds 11 and 15 (Antitubercular agent-21) were evaluated for bactericidal activity against M. tuberculosis localized intracellularly within human macrophages and against biofilm-forming tubercle bacilli. Both compounds revealed significant bactericidal activity in these disease-relevant models [1]. This extends the characterization of Compound 15 beyond simple broth MIC determinations into more physiologically predictive assay systems.

Intracellular killing Biofilm inhibition Macrophage infection model

Cytotoxicity Profile of Antitubercular Agent-21: Selectivity Index Assessment Against Mammalian Cell Lines

An antiproliferative study conducted by Krause et al. against human dermal fibroblasts (HDF) and mouse melanoma cells (B16-F10) revealed low cytotoxicity of Compound 15 [1]. While specific CC50 values were not reported in the abstract, the qualitative determination of low cytotoxicity combined with the 0.4 µg/mL MIC against M. tuberculosis suggests a favorable selectivity window. This contrasts with structurally related derivatives that may exhibit higher mammalian cell toxicity.

Cytotoxicity Selectivity index Safety pharmacology

Optimal Research and Procurement Applications for Antitubercular Agent-21


Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given the steep SAR within the picolinohydrazonamide series where the morpholine terminus is associated with maximal potency (MIC = 0.4 µg/mL) [1], Antitubercular agent-21 serves as an optimal parent scaffold for systematic derivatization. Medicinal chemistry teams can modify peripheral substituents while retaining the potency-conferring morpholine-thiosemicarbazide moiety, using the compound as a positive control and benchmark for newly synthesized analogs. Procurement of the exact compound ensures SAR continuity across iterative synthesis campaigns.

Intracellular Mycobacterial Infection and Persistence Models

The validated bactericidal activity of Antitubercular agent-21 against intracellular M. tuberculosis within human macrophages and against biofilm-forming bacilli [2] makes it suitable for use in advanced cellular infection models. Researchers investigating host-pathogen interactions, latency, or the activity of novel agents against persistent subpopulations can employ this compound as a tool to benchmark intracellular killing or biofilm eradication, rather than relying on broth MIC data alone.

Selectivity Profiling and Target Engagement Studies

The compound's selective antimycobacterial activity—lower potency against Gram-positive, Gram-negative, and fungal species [3]—supports its use in selectivity profiling panels and pathway deconvolution studies. Researchers seeking to identify mycobacteria-specific targets or validate target engagement without confounding broad-spectrum antimicrobial effects can employ Antitubercular agent-21 as a selective chemical probe, particularly in co-culture or microbiome-adjacent experimental systems.

Comparative Benchmarking in Drug-Resistant TB Screening Cascades

While direct drug-resistant strain data for Antitubercular agent-21 remains to be published, its sub-µg/mL potency against H37Rv [4] and favorable cytotoxicity profile position it as a useful comparator compound in screening cascades against MDR/XDR-TB clinical isolates. Procurement for inclusion in panel screening alongside established agents (INH, RIF, BDQ) provides a novel-scaffold benchmark for resistance profiling efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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